molecular formula C24H23N5O B11323416 2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11323416
M. Wt: 397.5 g/mol
InChI Key: UXQLIJYDMDOISO-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with methoxybenzyl, dimethyl, and methylphenyl groups.

Preparation Methods

The synthesis of 2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:

What sets 2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique substitution pattern, which enhances its biological activity and specificity for certain molecular targets.

Properties

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methyl]-11,12-dimethyl-10-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C24H23N5O/c1-15-6-5-7-19(12-15)29-17(3)16(2)22-23(29)25-14-28-24(22)26-21(27-28)13-18-8-10-20(30-4)11-9-18/h5-12,14H,13H2,1-4H3

InChI Key

UXQLIJYDMDOISO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)CC5=CC=C(C=C5)OC)C)C

Origin of Product

United States

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